1-(2-Methoxyethoxy)-2-(trifluoromethyl)-4-vinylbenzene
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Overview
Description
1-(2-Methoxyethoxy)-2-(trifluoromethyl)-4-vinylbenzene is an organic compound characterized by the presence of a trifluoromethyl group, a vinyl group, and a methoxyethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethoxy)-2-(trifluoromethyl)-4-vinylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(trifluoromethyl)phenol and 2-methoxyethanol.
Etherification: The first step involves the etherification of 2-(trifluoromethyl)phenol with 2-methoxyethanol in the presence of a strong acid catalyst like sulfuric acid to form 1-(2-Methoxyethoxy)-2-(trifluoromethyl)benzene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethoxy)-2-(trifluoromethyl)-4-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The trifluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxyethoxy group can undergo nucleophilic substitution reactions with nucleophiles like sodium methoxide.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, room temperature.
Reduction: Lithium aluminum hydride, reflux conditions.
Substitution: Sodium methoxide, methanol as solvent.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Methyl-substituted benzene derivatives.
Substitution: Methoxy-substituted benzene derivatives.
Scientific Research Applications
1-(2-Methoxyethoxy)-2-(trifluoromethyl)-4-vinylbenzene has several scientific research applications:
Materials Science: Used in the synthesis of advanced polymers and materials with unique properties such as high thermal stability and hydrophobicity.
Pharmaceuticals: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Chemistry: Utilized in studies involving π-stacking interactions and non-covalent bonding in organic frameworks.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethoxy)-2-(trifluoromethyl)-4-vinylbenzene involves its interaction with molecular targets through non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions can influence the compound’s reactivity and stability, making it useful in various chemical processes.
Comparison with Similar Compounds
- 1-(2-Methoxyethoxy)-2-methyl-4-vinylbenzene
- 1-(2-Methoxyethoxy)-2-(trifluoromethyl)-4-ethylbenzene
Comparison: 1-(2-Methoxyethoxy)-2-(trifluoromethyl)-4-vinylbenzene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity compared to similar compounds. The vinyl group also provides a site for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-ethenyl-1-(2-methoxyethoxy)-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c1-3-9-4-5-11(17-7-6-16-2)10(8-9)12(13,14)15/h3-5,8H,1,6-7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPGEUNDOVUCTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C=C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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